molecular formula C20H20N2O3 B11396977 2-(4-ethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

2-(4-ethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

Cat. No.: B11396977
M. Wt: 336.4 g/mol
InChI Key: YIHGANMFAXPSDU-UHFFFAOYSA-N
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Description

    2-(4-ethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide: , is a synthetic organic compound.

  • Its chemical formula is C20H18N2O3 .
  • The compound features an oxazole ring, an amide functional group, and an ethylphenoxy substituent.
  • EPOX exhibits interesting pharmacological properties, making it relevant for scientific research and potential applications.
  • Preparation Methods

    • Synthetic Routes : EPOX can be synthesized through various methods, including condensation reactions.
    • One common approach involves the reaction of 4-ethylphenol with 3-phenyl-5-amino-1,2-oxazole in the presence of an appropriate coupling agent (e.g., DCC or EDC) to form the amide bond.
    • Reaction Conditions : These reactions typically occur under mild conditions (room temperature or slightly elevated temperatures) in organic solvents (e.g., dichloromethane or dimethylformamide).
    • Industrial Production : While EPOX is not produced on an industrial scale, its synthesis can be scaled up using similar principles.
  • Chemical Reactions Analysis

    • Reactivity : EPOX undergoes various chemical reactions due to its functional groups.
    • Oxidation : It can be oxidized to form an oxazole N-oxide.
    • Reduction : Reduction of the oxazole ring may yield a dihydro derivative.
    • Substitution : Nucleophilic substitution reactions can occur at the amide nitrogen.
    • Common Reagents and Conditions : Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and alkyl halides (for substitution) are used.
    • Major Products : The major products depend on the specific reaction conditions and reagents employed.
  • Scientific Research Applications

    • Medicinal Chemistry : EPOX derivatives may exhibit anti-inflammatory, analgesic, or antitumor activities.
    • Biological Studies : Researchers investigate EPOX’s effects on cellular pathways, receptor binding, and enzymatic inhibition.
    • Industry : EPOX could serve as a starting point for drug development or as a building block for other compounds.
  • Mechanism of Action

    • EPOX’s mechanism of action likely involves interactions with specific protein targets.
    • It may modulate enzymes, receptors, or ion channels, affecting cellular processes.
    • Further studies are needed to elucidate the precise pathways involved.
  • Comparison with Similar Compounds

    • EPOX’s uniqueness lies in its combination of an oxazole ring, an amide group, and an ethylphenoxy substituent.
    • Similar compounds include oxazole-based amides and related heterocycles.

    Properties

    Molecular Formula

    C20H20N2O3

    Molecular Weight

    336.4 g/mol

    IUPAC Name

    2-(4-ethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

    InChI

    InChI=1S/C20H20N2O3/c1-3-15-9-11-17(12-10-15)24-14(2)20(23)21-19-13-18(22-25-19)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3,(H,21,23)

    InChI Key

    YIHGANMFAXPSDU-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=NO2)C3=CC=CC=C3

    Origin of Product

    United States

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